2,4-dichlorothiophene

描述

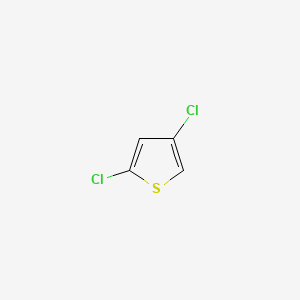

Structure

3D Structure

属性

IUPAC Name |

2,4-dichlorothiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-4(6)7-2-3/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYVFNNIILYXRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169321 | |

| Record name | Thiophene, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-75-1 | |

| Record name | Thiophene, 2,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 2,4 Dichlorothiophene and Its Regioisomers

Direct Synthetic Pathways to 2,4-Dichlorothiophene

Directly synthesizing this compound is complicated by the inherent reactivity of the thiophene (B33073) ring, which typically favors substitution at the α-positions (2- and 5-positions).

Dehydrohalogenation of Polychlorinated Thiolanes (e.g., 2,3,4,5-Tetrachlorothiolane)

A significant route to dichlorothiophenes involves the dehydrohalogenation of saturated polychlorinated thiolanes. The chlorination of thiophene can lead to addition products, such as various isomers of tetrachlorothiolane. These saturated intermediates can then be treated to eliminate hydrogen chloride (HCl), re-aromatizing the ring to form dichlorothiophenes.

Notably, the dehydrohalogenation of 2,3,4,5-tetrachlorothiolane is a known method for producing a mixture of dichlorothiophene isomers, including this compound. semanticscholar.org One patented method describes the heating of tetrachlorothiolane in the presence of activated carbon at temperatures between 143°C and 260°C to yield dichlorothiophene and HCl. google.com This process can also be applied to hexachlorothiolane. google.com While this method produces a mixture of isomers, it represents a viable pathway to obtaining this compound from polychlorinated precursors. semanticscholar.org

Controlled Chlorination and Positional Isomer Distribution

The direct chlorination of thiophene is a rapid reaction that can readily lead to tetrasubstitution. iust.ac.ir Controlling the reaction to achieve a specific dichlorinated isomer is challenging. The electrophilic substitution of thiophene preferentially occurs at the α-positions (2- and 5-), as these are electronically favored.

Computational studies using Density Functional Theory (DFT) predict the chlorination sequence of thiophene to proceed as follows: 2-chlorothiophene (B1346680) → 2,5-dichlorothiophene (B70043) → 2,3,5-trichlorothiophene (B96315) → 2,3,4,5-tetrachlorothiophene. This sequence highlights the thermodynamic preference for the 2,5-dichloro isomer over other dichlorinated products like this compound. iust.ac.ir

Despite the preference for 2,5-substitution, mixtures of isomers are common. For example, while methods exist to produce highly pure 2,5-dichlorothiophene, other procedures can result in substantial amounts of 2,3-, 3,4-, and this compound. The challenge lies in developing reaction conditions (e.g., catalyst, temperature, solvent) that can overcome the intrinsic reactivity of the thiophene ring to favor the formation of the 2,4-isomer. researchgate.net Electrochemical methods have also been explored for the selective monochlorination, dichlorination, and trichlorination of thiophenes, offering an alternative with potentially high selectivity under mild conditions. researchgate.netresearchgate.net

Table 1: Isomer Distribution in Thiophene Chlorination

| Product | Predicted Stability/Formation Preference | Synthetic Notes |

|---|---|---|

| 2,5-Dichlorothiophene | Thermodynamically most stable dichloro-isomer; preferred product in electrophilic substitution. | Can be produced cleanly under controlled conditions. iust.ac.ir |

| This compound | Less favored than the 2,5-isomer. | Often formed as part of an isomer mixture in direct chlorination or dehydrohalogenation reactions. semanticscholar.org |

| 3,4-Dichlorothiophene (B91457) | Less favored than the 2,5-isomer. | Formed in isomer mixtures. |

| 2,3-Dichlorothiophene | Less favored than the 2,5-isomer. | Formed in isomer mixtures. |

Synthetic Approaches to this compound Derivatives

Given the difficulties in directly synthesizing this compound, many strategies focus on the regioselective functionalization of other dichlorothiophene isomers or the introduction of substituents that direct subsequent reactions to the desired positions.

Functionalization of Dichlorothiophene Scaffolds for Specific 2,4-Substitution Patterns

The functionalization of readily available dichlorothiophenes, such as the 2,5-isomer, provides an indirect route to 2,4-disubstituted patterns. One powerful technique involves regioselective metalation. For instance, 2,5-dichlorothiophene can be treated with a hindered magnesium amide base like TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidide magnesium chloride-lithium chloride complex) to achieve selective metalation (deprotonation) at the 3-position. sigmaaldrich.com After trapping this intermediate with an electrophile, a second metalation can be performed at the 4-position, leading to a 3,4-difunctionalized 2,5-dichlorothiophene. sigmaaldrich.com This iterative approach allows for the precise construction of fully substituted thiophenes. sigmaaldrich.com

Another strategy involves the Friedel-Crafts reaction. In an unusual AlCl₃-catalyzed reaction, 2,5-dichlorothiophene reacts regioselectively with various aromatic compounds to yield 4-aryl-2-chlorothiophenes. oup.com These intermediates can then be dechlorinated to produce the corresponding 3-arylthiophenes, but they also serve as scaffolds that have a 2,4-substitution pattern relative to the original thiophene ring. oup.com

Metal-Catalyzed Coupling Reactions for Arylation (e.g., Suzuki Cross-Coupling for Diarylthiophenes with 2,4-Substitution Potential)

Metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds and are widely applied to halogenated heterocycles. The Suzuki-Miyaura coupling, which typically uses a palladium catalyst to couple an organoboron reagent with an organohalide, is a prominent example. libretexts.org

While direct Suzuki coupling on this compound itself is not extensively documented, studies on related isomers provide significant insight. The challenge with dihalogenated substrates is achieving site-selectivity. For dichloropyridines, which are electronically similar to dichlorothiophenes, specific ligand systems have been developed to control which chlorine atom reacts. nih.gov For example, a sterically hindered N-heterocyclic carbene (NHC) ligand can promote coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov Such catalyst-controlled regiodivergence could potentially be applied to this compound to selectively functionalize either the C2 or C4 position.

Research has demonstrated the successful Suzuki coupling of other polychlorinated thiophenes. In one study, 3,4-dibromo-2,5-dichlorothiophene (B1310887) was coupled with various arylboronic acids using a Pd(PPh₃)₄ catalyst to produce 3,4-biaryl-2,5-dichlorothiophene derivatives in moderate to good yields. mdpi.com This demonstrates the feasibility of performing Suzuki reactions on dichlorinated thiophene rings. mdpi.com

Table 2: Example of Suzuki Cross-Coupling with a Dichlorinated Thiophene Derivative

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3,4-Dibromo-2,5-dichlorothiophene | Phenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5-Dichloro-3,4-diphenylthiophene | 75% | mdpi.com |

| 3,4-Dibromo-2,5-dichlorothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5-Dichloro-3,4-bis(4-methoxyphenyl)thiophene | 85% | mdpi.com |

| 3,4-Dibromo-2,5-dichlorothiophene | 3,5-Difluorophenylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,5-Dichloro-3,4-bis(3,5-difluorophenyl)thiophene | 68% | mdpi.com |

Oxidative Transformations (e.g., Formation of Dichlorothiophene 1,1-Dioxides)

The oxidation of the sulfur atom in the thiophene ring to a sulfone group creates a thiophene 1,1-dioxide. This transformation significantly alters the electronic properties and reactivity of the ring, making these dioxides valuable intermediates, particularly as dienes in Diels-Alder cycloaddition reactions. core.ac.ukiucr.orgresearchgate.net

The oxidation of dichlorothiophenes requires potent oxidizing agents. For example, 2,5-dichlorothiophene has been successfully oxidized to 2,5-dichlorothiophene 1,1-dioxide in 58% yield using a mixture of trifluoroacetic anhydride (B1165640) and hydrogen peroxide. core.ac.ukiucr.org Studies have shown that most 3,4-disubstituted thiophenes can be oxidized to their corresponding sulfones in fair to good yields with peracids. researchgate.net

Similarly, 3,4-dichlorothiophene 1,1-dioxide is a useful starting material for synthesizing azulene (B44059) derivatives and substituted 1,4-naphthoquinones through thermal cycloaddition reactions. rsc.orgtcichemicals.com While the direct oxidation of this compound is not as commonly cited, the successful oxidation of its 2,5- and 3,4-regioisomers suggests that similar methods, utilizing strong oxidizing systems like peroxy acids or hydrogen peroxide with activating anhydrides, would be applicable. core.ac.ukresearchgate.net The resulting this compound 1,1-dioxide would be a reactive diene for various cycloaddition pathways.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,4 Dichlorothiophene Systems

Mechanistic Aspects of Halogenation and Dehydrohalogenation Reactions

The halogenation of thiophene (B33073) and its derivatives is a cornerstone of synthetic organic chemistry, providing pathways to a variety of functionalized heterocycles. The direct chlorination of thiophene itself yields a mixture of chlorinated products, including monochlorothiophenes, various dichlorothiophene isomers (2,3-, 2,4-, 2,5-, and 3,4-), trichlorothiophenes, and tetrachlorothiophene, alongside chlorine addition products. google.com To isolate specific isomers, such as 2,5-dichlorothiophene (B70043), a multi-step process involving the treatment of the crude reaction mixture with potassium hydroxide (B78521) to decompose addition products is often necessary, followed by careful fractional distillation. google.com

A more controlled approach to synthesizing specific chlorinated thiophenes involves the sequential halogenation of a less substituted precursor. For instance, 2-chlorothiophene (B1346680) can be further chlorinated to produce a dichlorothiophene fraction that is predominantly 2,5-dichlorothiophene. google.com The mechanism of these halogenation reactions typically proceeds via electrophilic aromatic substitution, where the thiophene ring acts as a nucleophile. The regioselectivity of this substitution is influenced by the directing effects of existing substituents on the ring.

Dehydrohalogenation, the removal of a hydrogen and a halogen atom, can also be a significant reaction pathway for halogenated thiophenes, particularly under basic conditions. This process can lead to the formation of thienyl-metal species when strong bases like sodium amide are used. For example, the reaction of 2-halo-3-substituted thiophenes with sodium amide can result in deprotonation at the 5-position. kobe-u.ac.jp

Enzymatic halogenation and dehydrohalogenation reactions also offer a sophisticated and highly selective means of modifying thiophene-containing molecules. nih.gov These biocatalytic processes are involved in the biosynthesis of various natural products and demonstrate remarkable control over the position and type of halogen introduced. nih.gov

Influence of Chlorine Substituents on Thiophene Ring Reactivity

The presence of chlorine atoms on the thiophene ring significantly alters its electronic properties and, consequently, its reactivity. Chlorine atoms are electron-withdrawing through inductive effects, which reduces the electron density of the thiophene ring. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted thiophene. msu.edu

The electron-withdrawing nature of chlorine also enhances the acidity of protons attached to the thiophene ring, facilitating deprotonation and subsequent reactions with nucleophiles or bases. This increased acidity is a key factor in the synthetic utility of chlorinated thiophenes.

The presence of multiple chlorine atoms can also influence the stability of the molecule. Theoretical studies have shown that the thermodynamic stability of chlorothiophene isomers is related to the positions of the chlorine atoms, with isomers having chlorine atoms separated by the sulfur atom often being more stable due to reduced steric repulsion. researchgate.net

Electrophilic and Nucleophilic Attack Dynamics on Dichlorothiophene Ring Systems

The reactivity of dichlorothiophene systems towards electrophiles and nucleophiles is a direct consequence of the electronic and steric effects of the chlorine substituents.

Electrophilic Attack:

As previously mentioned, the electron-withdrawing nature of the two chlorine atoms deactivates the thiophene ring towards electrophilic aromatic substitution. However, reactions with strong electrophiles can still occur. The positions of the chlorine atoms direct the incoming electrophile to the remaining unsubstituted positions. For example, in 2,4-dichlorothiophene, electrophilic attack would be expected to occur at the 5-position, which is activated by the sulfur atom and less sterically hindered. The general order of reactivity of five-membered heterocycles towards electrophiles is pyrrole (B145914) > furan (B31954) > thiophene > benzene. uobasrah.edu.iq

Nucleophilic Attack:

Dichlorothiophenes are more susceptible to nucleophilic attack than their non-halogenated counterparts. The electron-deficient nature of the ring makes it a better electrophile for nucleophilic addition or substitution reactions. pressbooks.pub Nucleophilic aromatic substitution (SNAr) can occur, particularly when the ring is further activated by other electron-withdrawing groups. pressbooks.pub In this mechanism, the nucleophile attacks a carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The subsequent departure of the chloride ion restores the aromaticity of the ring.

The positions of the chlorine atoms also influence the sites of nucleophilic attack. For example, in this compound, nucleophilic attack could potentially occur at either the 2- or 4-position. The regioselectivity of such reactions would depend on the specific nucleophile, reaction conditions, and the relative stability of the possible intermediates.

It is also possible for strong bases to deprotonate the ring, leading to the formation of a thienyl anion, which can then react with electrophiles. kobe-u.ac.jp

Stability and Reactivity Correlations based on Theoretical Studies

Theoretical studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the stability and reactivity of dichlorothiophene systems. mdpi.comproquest.comarabjchem.org These computational methods allow for the calculation of various molecular properties that correlate with experimental observations.

Frontier Molecular Orbital (FMO) Theory:

FMO theory is a powerful tool for predicting reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A lower HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. mdpi.comproquest.com For dichlorothiophenes, the presence of electron-withdrawing chlorine atoms is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene.

Molecular Electrostatic Potential (MEP):

MEP maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. arabjchem.orgbohrium.com For dichlorothiophenes, the MEP would show negative potential around the sulfur atom and positive potential near the hydrogen atoms and the carbon atoms bonded to the chlorine atoms, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Thermochemical Parameters:

Theoretical calculations can also determine thermochemical parameters such as the heat of formation, which provides a measure of the relative stability of different isomers. researchgate.net Studies have shown that the stability of dichlorothiophene isomers varies, with 2,5-dichlorothiophene being more stable than other isomers like this compound. researchgate.net This is attributed to factors such as the repulsion between adjacent chlorine atoms. researchgate.net

Reactivity Descriptors:

DFT calculations can also provide various reactivity descriptors, such as chemical hardness, softness, and electronegativity, which can be used to quantify and compare the reactivity of different molecules. proquest.com For instance, a lower chemical hardness is associated with higher reactivity. proquest.com

Computational and Theoretical Investigations of 2,4 Dichlorothiophene

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and its associated energy. pennylane.aiuni-muenchen.de These methods solve the Schrödinger equation, albeit with approximations, to find the equilibrium geometry and thermochemical properties of the molecule.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying molecular structures. escholarship.orguci.edu For 2,4-dichlorothiophene, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to find the optimized molecular geometry by minimizing the energy of the system. mdpi.comresearchgate.netresearchgate.netxmu.edu.cn This process determines key structural parameters.

Conformational analysis, the study of the different spatial arrangements of atoms (conformers) and their relative energies, is also a critical aspect. sfu.calibretexts.org For a relatively rigid molecule like this compound, the primary focus is on the planarity of the thiophene (B33073) ring and the orientation of the chlorine atoms. DFT calculations confirm that chlorothiophenes generally possess planar structures. researchgate.net The optimization process yields precise bond lengths and angles that characterize the molecule's ground state.

| Parameter | Molecule | Calculated Value |

|---|---|---|

| Bond Length (Å) | Thiophene Sulfonamides (S1–C2) | 1.73 - 1.75 |

| Thiophene Sulfonamides (C5–S1) | 1.73 - 1.75 | |

| Bond Angle (°) | Thiophene Sulfonamides (S1–C2–C3) | 110.84 - 112.44 |

| Thiophene Sulfonamides (C4–C5–S1) | 110.63 - 112.45 |

Data derived from studies on related thiophene derivatives, illustrating typical bond lengths and angles calculated with DFT methods. researchgate.net

Higher-Level Ab Initio Methods for Thermochemical Parameters

To obtain highly accurate thermochemical data, such as the enthalpy of formation (ΔHf), more computationally intensive ab initio methods are used. bohrium.com Methods like Gaussian-4 (G4) theory provide results that often approach "chemical accuracy" (typically within ~1 kcal/mol or ~4 kJ/mol of experimental values). mdpi.com These calculations are crucial for building reliable thermochemical databases and for use in models that predict the outcomes of chemical reactions. acs.orgacs.orgaip.org While specific G4-calculated values for this compound are not readily found in general literature, the methodology is standard for halogenated organic compounds. researchgate.net The G4 method has been applied to various organic molecules to provide reliable heats of formation when experimental data is questionable or unavailable. mdpi.com

Electronic Structure and Molecular Orbital Analysis

Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. researchgate.net Molecular orbital analysis, particularly focusing on the frontier orbitals, provides a clear picture of electron density, charge distribution, and sites susceptible to reaction. mdpi.comsfu.camalayajournal.org

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transitions

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comossila.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. malayajournal.orgnumberanalytics.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small gap suggests that the molecule is more reactive and can be easily excited, as less energy is required to move an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability. mdpi.com For substituted thiophenes, the HOMO-LUMO gap is influenced by the nature and position of the substituents. mdpi.comresearchgate.net Calculations on related dichlorothiophene derivatives show these gaps are typically in the range of several electron volts (eV). mdpi.com

Electron transitions from the HOMO to the LUMO (and other virtual orbitals) are responsible for the molecule's absorption of ultraviolet-visible light. rsc.org Time-Dependent DFT (TD-DFT) is the method of choice for calculating these electronic transition energies and simulating UV-vis spectra. uci.edunih.govrutgers.edu

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Thiophene Sulfonamide Derivatives | - | - | 3.44 - 4.65 |

| 3,4-biaryl-2,5-dichlorothiophenes | - | - | ~4.77 - 5.25 (converted from kcal/mol) |

Data derived from computational studies on various thiophene derivatives. mdpi.commdpi.com The exact values for this compound would require a specific calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orguni-muenchen.de It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly electrophiles (electron-seeking) and nucleophiles (nucleus-seeking). researchgate.netsfu.ca

The MEP map displays regions of varying charge:

Red/Yellow: Areas of negative potential, rich in electrons, indicating likely sites for electrophilic attack. In thiophene derivatives, this is often associated with the sulfur atom's lone pairs and the π-system of the ring.

Blue: Areas of positive potential, electron-poor, indicating likely sites for nucleophilic attack. In this compound, regions near the hydrogen and chlorine atoms would show positive potential.

Green: Regions of neutral or near-zero potential. wolfram.com

By analyzing the MEP map, one can predict the most probable sites for chemical reactions. uni-muenchen.de

Prediction of Reactivity and Site Selectivity

Computational methods are instrumental in predicting not just if a molecule will react, but where it will react—a concept known as site selectivity. escholarship.orgsfu.cabohrium.com For aromatic and heteroaromatic compounds like this compound, determining which position on the ring is most susceptible to a given reaction (e.g., electrophilic substitution, metallation) is a key challenge. researchgate.netchemrxiv.org

Theoretical models can predict reactivity by analyzing several factors:

Fukui Functions and Local Softness: These "conceptual DFT" descriptors quantify the change in electron density at a specific atomic site upon the addition or removal of an electron, thereby identifying the most electrophilic and nucleophilic sites in the molecule. bohrium.com

Transition State Analysis: By modeling the entire reaction pathway, chemists can calculate the activation energies for reactions occurring at different sites. The pathway with the lowest activation energy barrier corresponds to the most favored product, thus predicting the site selectivity. escholarship.org This approach has been successfully used to understand the site selectivity of reactions on various substrates. rsc.org

For this compound, computational studies can predict the relative reactivity of the two available hydrogen positions (at C3 and C5) for reactions like deprotonation (lithiation) or electrophilic aromatic substitution, providing insights that are crucial for synthetic planning.

Fukui Functions and Indices for Electrophilic/Nucleophilic Preference

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules like this compound. Fukui functions and indices are key concepts within DFT that help in identifying the most probable sites for electrophilic and nucleophilic attacks. mdpi.com

The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point in a molecule when the total number of electrons is altered. For an electrophilic attack (where the molecule accepts electrons), the relevant index is f+(r), which indicates the sites most susceptible to attack by a nucleophile. Conversely, for a nucleophilic attack (where the molecule donates electrons), the f-(r) index points to the most likely sites for attack by an electrophile. rsc.org

In the case of thiophene and its derivatives, electrophilic substitution is a common reaction. The electron-donating sulfur atom generally directs electrophiles to the C2 and C5 positions. However, the presence of electron-withdrawing chlorine atoms in this compound significantly alters the electron distribution in the ring, making it more electron-deficient. This deactivation generally makes electrophilic substitution more difficult compared to unsubstituted thiophene.

Computational studies on chlorinated thiophenes have shown that the relative preference for chlorination follows a sequence predicted by calculated Fukui indices. researchgate.net For this compound, the remaining unsubstituted positions are C3 and C5. The Fukui indices for electrophilic attack (f-(r)) can predict which of these sites is more susceptible to further electrophilic substitution. researchgate.net Generally, the position with the highest f-(r) value is the most reactive towards an electrophile. ijarset.com

Similarly, the sites for nucleophilic attack can be predicted using the f+(r) index. In this compound, the carbon atoms bonded to the chlorine atoms are potential sites for nucleophilic substitution. The calculated Fukui indices would reveal the relative susceptibility of the C2 and C4 positions to a nucleophilic attack.

Chemical Hardness, Softness, and Electrophilicity Index

Chemical Hardness (η) is a measure of a molecule's resistance to a change in its electron distribution. mdpi.com It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies: η ≈ (E_LUMO - E_HOMO) / 2. A larger HOMO-LUMO gap corresponds to a higher hardness, indicating greater stability and lower reactivity. mdpi.com

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η). A higher value of chemical softness implies higher reactivity. proquest.com

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. mdpi.com It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile. proquest.comrowansci.com

For derivatives of dichlorothiophene, these indices have been computationally determined to understand their reactivity. For instance, in a study of 2,5-Dichlorothiophene-3-sulfonamide, the chemical hardness was calculated to be 0.096 eV, and the electrophilicity index was 0.161 eV. proquest.com These values suggest a relatively high reactivity (lower hardness) and a moderate tendency to accept electrons. While this is not this compound itself, it provides an indication of how dichlorinated thiophene systems behave. Molecules with low hardness and high softness are generally more reactive. ijarset.comresearchgate.net

The following table summarizes these global reactivity descriptors, which are crucial for predicting the chemical behavior of molecules.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution; higher value indicates greater stability. mdpi.com |

| Chemical Softness (S) | S = 1/η | Measure of reactivity; higher value indicates greater reactivity. proquest.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Ability to accept electrons; higher value indicates a better electrophile. mdpi.comproquest.com |

| Electronic Chemical Potential (μ) | μ ≈ (E_HOMO + E_LUMO) / 2 | Tendency of electrons to escape from a system. mdpi.com |

Simulation of Spectroscopic Signatures (e.g., UV-Vis, FT-IR, NMR)

Computational chemistry provides powerful tools to simulate and predict the spectroscopic signatures of molecules, which is invaluable for their characterization. nmrdb.org

UV-Vis Spectroscopy: The simulation of UV-Vis spectra involves calculating the electronic transitions between molecular orbitals, primarily the HOMO-LUMO transition. faccts.demdpi.com The energy difference between these orbitals corresponds to the wavelength of light absorbed. For conjugated systems like thiophenes, these transitions typically occur in the UV region. The presence of chlorine atoms, as in this compound, can cause a shift in the absorption maximum (λ_max) compared to unsubstituted thiophene. Time-dependent DFT (TD-DFT) is a common method used for these simulations. faccts.de

FT-IR Spectroscopy: Theoretical FT-IR spectra can be generated by calculating the vibrational frequencies of a molecule. nih.govchemrxiv.org These frequencies correspond to the stretching and bending of bonds within the molecule. For this compound, characteristic peaks would include C-H stretching, C-C and C=C stretching within the thiophene ring, and C-Cl stretching. Comparing the simulated spectrum with an experimental one can help confirm the structure and identify functional groups. spectroscopyonline.com

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted computationally. chemdoodle.comnmrdb.orgyoutube.com Methods like the Gauge-Including Atomic Orbital (GIAO) method are used to calculate the magnetic shielding of each nucleus. bohrium.com For this compound, one could simulate the ¹H and ¹³C NMR spectra. The calculated chemical shifts for the two non-equivalent ring protons and the four distinct carbon atoms would provide a detailed picture of the electronic environment within the molecule, which can be directly compared with experimental data for structural verification.

Non-linear Optical (NLO) Property Prediction and Design Principles

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are extensively used to predict and understand the NLO properties of molecules. The key parameter for NLO activity is the hyperpolarizability (β). mdpi.com

Organic molecules with extended π-conjugation, and donor-acceptor groups often exhibit significant NLO responses. nih.gov In the context of dichlorothiophenes, the thiophene ring can act as a π-bridge or as an acceptor/donor moiety depending on the substituents. mdpi.com

Studies on derivatives of 2,5-dichlorothiophene (B70043) have demonstrated their potential as NLO materials. For instance, chalcones containing a 2,5-dichlorothiophene unit have been synthesized and their NLO properties investigated both experimentally and computationally. researchgate.netresearchgate.net These studies often involve calculating the first hyperpolarizability (β) to quantify the NLO response. A larger β value indicates a stronger NLO response. mdpi.com

The design principles for NLO materials based on dichlorothiophene would involve:

Extending Conjugation: Attaching other aromatic or conjugated systems to the dichlorothiophene ring can enhance the NLO response. mdpi.com

Introducing Donor-Acceptor Groups: Creating a "push-pull" system by substituting the dichlorothiophene core with electron-donating and electron-withdrawing groups can significantly increase the hyperpolarizability. mdpi.com

Tuning Inter-fragment Charge Transfer: The efficiency of charge transfer between different parts of the molecule is crucial for NLO properties. researchgate.net

Advanced Materials Applications of 2,4 Dichlorothiophene Derivatives

Organic Electronic Materials Development

Derivatives of 2,4-dichlorothiophene are instrumental in the development of novel organic electronic materials. The presence and position of chlorine atoms on the thiophene (B33073) ring significantly influence the electronic characteristics of the molecules, making them key building blocks for a range of applications in this field.

Organic semiconductors are the foundation of organic electronic devices. rsc.orgresearchgate.net The development of both p-type (hole-transporting) and n-type (electron-transporting) materials is crucial for creating efficient organic integrated circuits. rsc.org While many organic semiconductors are considered intrinsic, trace amounts of oxygen can induce p-type characteristics. researchgate.net

The introduction of electron-withdrawing groups, such as the chlorine atoms in this compound, can have a significant impact on the electronic properties of the resulting materials. nih.gov This strategic functionalization is a key approach in the design of both p-type and n-type organic semiconductors. magtech.com.cn For instance, fullerene derivatives are well-known n-type organic semiconductors. sigmaaldrich.com The development of n-type and ambipolar (capable of transporting both holes and electrons) organic semiconductors has been a major focus of research, with significant progress made in recent years. rsc.orgrsc.org Polythiophenes, which can be synthesized from thiophene derivatives, are a prominent class of p-type organic semiconductors. alfa-chemistry.com

Organic field-effect transistors (OFETs) are a fundamental component of modern organic electronics, with applications ranging from flexible displays to sensors. alfa-chemistry.comrsc.org The performance of an OFET is largely determined by the organic semiconductor material used as the active layer. magtech.com.cn

Derivatives of this compound can be utilized in the synthesis of small molecules and polymers that serve as the semiconducting channel in OFETs. magtech.com.cn The development of high-performance n-type and ambipolar organic semiconductors is a key area of research for advancing OFET technology. magtech.com.cnrsc.org The structure of the organic semiconductor, including the presence of substituents like chlorine, directly impacts the device's mobility and stability. magtech.com.cn Researchers are continuously exploring new molecular designs and device architectures to enhance the performance of 2D-OFETs. sciopen.com

| Material Type | Example Material | Mobility (cm²/V·s) | On/Off Ratio | Application |

| p-type Polymer | Poly(3-hexylthiophene) (P3HT) | 0.01 - 0.1 | > 10^5 | Printed Electronics |

| n-type Small Molecule | PDI-based derivatives | > 1 | > 10^6 | Complementary Circuits |

| Ambipolar Polymer | Donor-Acceptor Copolymers | 0.1 - 1 | > 10^5 | Light-Emitting Transistors |

Polythiophenes are a major class of conjugated polymers with a wide array of applications in organic electronics. cmu.eduwikipedia.org The properties of polythiophenes can be tuned by modifying the thiophene monomer unit. While 2,5-linked polythiophenes are the most common due to their superior conjugation, the inclusion of other linkages, such as 2,4-coupling, can disrupt this conjugation. cmu.edu

This compound can serve as a monomer or a comonomer in the synthesis of various polythiophenes. The chlorine atoms can influence the polymerization process and the final properties of the polymer. For example, the presence of halogens on the thiophene ring affects the reactivity in polymerization reactions like Kumada cross-coupling. wikipedia.org The synthesis of well-defined polythiophenes is critical for understanding structure-property relationships and advancing their application in devices. cmu.edursc.org

Components for Organic Field-Effect Transistors (OFETs)

Functional Materials Research

Beyond organic electronics, derivatives of this compound are being investigated for their use in a broader range of functional materials. The ability to tailor their properties through chemical modification opens up possibilities for new and advanced applications.

The optical properties of thiophene-based materials, such as their absorption and emission spectra, can be precisely controlled through chemical design. researchgate.net The introduction of substituents like chlorine atoms in this compound can alter the electronic structure of the molecule, thereby tuning its optical characteristics.

For instance, halogenated thiophenes can be used as building blocks for dyes and other chromophoric materials. cymitquimica.com The electron-withdrawing nature of the chlorine atoms can influence the energy levels of the molecule, leading to shifts in the absorption and fluorescence wavelengths. This tunability is highly desirable for applications such as organic light-emitting diodes (OLEDs) and sensors.

| Thiophene Derivative | Substituent(s) | Absorption Max (nm) | Emission Max (nm) |

| Thiophene | None | ~231 | - |

| 3-Alkylthiophene | Electron-donating | Red-shifted | Varies |

| This compound | Electron-withdrawing | Blue-shifted | Varies |

| Donor-Acceptor Thiophene | Both | Broad absorption | Tunable emission |

This compound serves as a versatile building block in polymer science, enabling the creation of polymers with tailored properties. rsc.org The chlorine atoms provide reactive sites for various chemical transformations, allowing for the incorporation of the thiophene unit into diverse polymer architectures.

The use of halogenated thiophenes as monomers or comonomers allows for the synthesis of polymers with specific functionalities. acs.org For example, the introduction of 3,4-dichlorothiophene (B91457) into a polymer backbone has been shown to create a twisted molecular chain, which can impact the material's properties in applications like all-polymer solar cells. nankai.edu.cn This highlights the role of dichlorinated thiophenes as advanced building blocks for designing next-generation polymers.

Specialty Chemicals with Electronic Properties

Derivatives of this compound are valuable precursors in the development of specialty chemicals with tailored electronic properties, finding applications in advanced materials such as organic conductors and nonlinear optical (NLO) materials. The inherent structure of the thiophene ring, combined with the influence of chloro-substituents, provides a versatile platform for synthesizing novel organic molecules with significant potential in the field of electronics.

Research into chlorothiophene-based compounds has demonstrated that the number and position of chlorine atoms on the thiophene ring significantly affect the electronic properties of the resulting molecules and their potential as monomers for conducting polymers. researchgate.net Theoretical studies on chlorothiophenes, including this compound, have been conducted to predict their electronic behavior and suitability for creating conductive materials. researchgate.netresearchgate.net These computational analyses provide insights into key electronic parameters, such as ionization potential and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap is generally indicative of higher reactivity and better potential for electrical conductivity in the corresponding polymer. mdpi.comscispace.com

While experimental data on polymers synthesized directly from this compound remains limited, computational studies have calculated the electronic properties of the monomer, providing a foundation for its potential use.

Table 1: Calculated Electronic Properties of Chlorothiophene Monomers

Data sourced from computational studies. researchgate.net

Beyond conductive polymers, dichlorothiophene derivatives have been investigated for their nonlinear optical (NLO) properties. NLO materials are crucial for applications in optical data storage, telecommunications, and information processing. mdpi.com Organic molecules with extended π-conjugation, donor-acceptor groups, and high thermal and chemical stability are prime candidates for NLO applications. mdpi.com

One area of research has focused on the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives. mdpi.com In these studies, 3,4-dibromo-2,5-dichlorothiophene (B1310887) undergoes a Suzuki cross-coupling reaction with various arylboronic acids. mdpi.com This approach yields a series of compounds whose electronic properties can be fine-tuned by altering the substituents on the aryl groups. mdpi.com Density functional theory (DFT) calculations on these molecules are used to determine their frontier molecular orbital (FMO) energies and their first hyperpolarizability (βo), a measure of NLO activity. mdpi.comscispace.com

The research revealed that attaching electron-donating groups to the aryl rings can significantly enhance the NLO response. mdpi.com For instance, derivatives containing methoxy (B1213986) (–OCH₃) or methylthio (–SMe) groups exhibited substantially larger βo values, indicating their potential as effective NLO materials. mdpi.com

Table 2: Electronic and NLO Properties of Selected 3,4-Biaryl-2,5-Dichlorothiophene Derivatives

Data sourced from Mahmood et al. (2018). mdpi.com

These findings underscore the utility of dichlorinated thiophenes as building blocks for specialty chemicals. By leveraging synthetic chemistry techniques like cross-coupling reactions, it is possible to create a diverse library of derivatives from a single precursor. The electronic properties of these derivatives can be systematically tuned, paving the way for the rational design of new materials for advanced electronic and photonic applications. mdpi.comscispace.com

2,4 Dichlorothiophene As a Versatile Chemical Building Block in Advanced Organic Synthesis

Strategic Application in Multi-substituted Thiophene (B33073) Architectures

2,4-Dichlorothiophene is a valuable and versatile starting material for the synthesis of a wide array of multi-substituted thiophene architectures. The presence of two chlorine atoms at distinct positions (2- and 4-) on the thiophene ring provides reactive handles that can be selectively functionalized through various cross-coupling reactions. This allows for the controlled, stepwise introduction of different substituents, leading to complex thiophenes that would be difficult to access through other synthetic routes.

One of the most powerful methods for functionalizing this compound is the palladium-catalyzed Suzuki cross-coupling reaction. Research has shown that related dihalothiophenes can undergo Suzuki coupling to introduce aryl groups onto the thiophene core. mdpi.com The differing reactivity of the chlorine atoms—with the C2-Cl bond generally being more susceptible to oxidative addition to a palladium(0) catalyst than the C4-Cl bond—allows for regioselective reactions. nih.gov By carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature, chemists can favor mono-arylation at the 2-position, followed by a subsequent, different coupling at the 4-position. This stepwise approach provides access to unsymmetrically substituted 2,4-diarylthiophenes.

Beyond Suzuki coupling, other transition metal-catalyzed reactions like Stille, Negishi, and Buchwald-Hartwig aminations can be employed to install a diverse range of functional groups, including alkyl, vinyl, and amino moieties. The ability to perform sequential functionalization makes this compound a key precursor for creating polysubstituted thiophenes, which are integral components in materials science and medicinal chemistry. lnu.edu.cn

Table 1: Representative Cross-Coupling Reactions for Functionalizing Dichlorothiophenes This table illustrates the types of transformations possible on a dichlorothiophene scaffold, based on established catalytic methods.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Introduced Substituent |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ / Base | Aryl group (Ar) |

| Stille Coupling | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl group (R) |

| Negishi Coupling | R-ZnCl | PdCl₂(dppf) | Alkyl, Aryl group (R) |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ / Ligand / Base | Amino group (NR₂) |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl group |

Role in the Construction of Complex Heterocyclic Frameworks

The utility of this compound extends beyond simple substitution, serving as a foundational scaffold for building more complex, often fused, heterocyclic frameworks. These larger structures are of significant interest in the development of pharmaceuticals and organic electronic materials.

A key strategy involves an initial functionalization of the this compound core, followed by cyclization reactions to form new rings. For instance, Friedel-Crafts acylation can be used to introduce a ketone group onto the thiophene ring. The resulting acetyl-dichlorothiophene can then act as a key intermediate. In a subsequent Claisen-Schmidt condensation with various aldehydes, this ketone can be converted into a thiophene-containing chalcone. researchgate.net These chalcones are not only important molecules in their own right but are also versatile precursors for synthesizing a variety of other heterocyclic systems, such as pyrazolines, pyrimidines, and 1,4-benzodiazepines. researchgate.net

This approach demonstrates how the simple this compound molecule can be elaborated into intricate, multi-ring systems. The chlorine atoms can be retained throughout the synthesis to allow for further modification of the final heterocyclic framework, or they can be removed via reductive dehalogenation at a desired stage. This modularity makes this compound an invaluable building block for combinatorial chemistry and the targeted synthesis of complex molecular architectures. ossila.comsigmaaldrich.com

Table 2: Synthesis of Thiophene-Based Chalcones for Heterocyclic Frameworks Based on the synthetic pathway described for related dichlorothiophenes. researchgate.net

| Step | Starting Material | Reagents | Intermediate/Product | Significance |

|---|---|---|---|---|

| 1. Acylation | This compound | Acetyl chloride / AlCl₃ (Friedel-Crafts) | 3-Acetyl-2,4-dichlorothiophene | Introduces a ketone functionality. |

| 2. Condensation | 3-Acetyl-2,4-dichlorothiophene | Aromatic Aldehyde (Ar-CHO) / Base (NaOH) | Dichlorothiophene-Chalcone | Creates a larger conjugated system. |

| 3. Cyclization | Dichlorothiophene-Chalcone | Hydrazine (H₂NNH₂) | Pyrazoline-substituted Dichlorothiophene | Forms a new five-membered heterocyclic ring. |

Desymmetrization and Regioselective Functionalization Approaches

The structure of this compound, while not possessing a plane of symmetry, presents a significant challenge in regioselectivity due to the presence of two C-Cl bonds and two C-H bonds at different positions (C3 and C5). Achieving selective functionalization at only one of these sites—a process known as desymmetrization when it breaks the existing symmetry of a related molecule like 2,5-dichlorothiophene (B70043)—is crucial for the synthesis of precisely substituted thiophenes.

The inherent electronic differences between the positions on the thiophene ring provide a basis for regioselectivity. Theoretical calculations and experimental results show that the C-Cl bond at the 2-position (alpha to the sulfur) has a lower bond dissociation energy compared to a C-Cl bond at a beta-position (like C4). nih.gov Consequently, in palladium-catalyzed cross-coupling reactions, oxidative addition occurs preferentially at the C2 position. nih.gov This allows for selective mono-functionalization at this site, leaving the C4-Cl bond intact for subsequent reactions.

Another powerful strategy for regioselective functionalization is directed metalation. By using sterically hindered and highly active bases, such as TMP (tetramethylpiperidide) bases like TMPMgCl·LiCl, it is possible to selectively deprotonate one of the C-H bonds. researchgate.net The most acidic proton is typically at the C5 position due to its proximity to the electron-withdrawing sulfur atom and the adjacent chlorine at C4. Trapping the resulting organometallic intermediate with an electrophile installs a substituent specifically at the C5 position.

Furthermore, innovative methods have been developed for the desymmetrization of dihaloarenes. One such approach is the borylative desymmetrization, where a dihalothiophene is treated with a reducing agent like sodium dispersion in the presence of a boron electrophile. chemrxiv.org This can lead to the selective mono-borylation at one of the halogenated positions, providing a functional handle for further Suzuki couplings while leaving the other halogen in place. chemrxiv.org These sophisticated strategies provide precise control over the functionalization of the thiophene ring, enabling the synthesis of complex target molecules.

Table 3: Strategies for Regioselective Functionalization of Dichlorothiophenes

| Strategy | Reagent(s) | Target Position | Underlying Principle | Reference |

|---|---|---|---|---|

| Selective Cross-Coupling | Pd(0) catalyst, Arylboronic acid | C2 | Lower C-Cl bond dissociation energy at the α-position. | nih.gov |

| Directed Ortho-Metalation | TMPMgCl·LiCl, then Electrophile (E⁺) | C5 | Higher acidity of the C5-H proton, directed by sulfur and chlorine. | researchgate.net |

| Borylative Desymmetrization | Sodium dispersion, Boron alkoxide | C2 or C4 (selective mono-functionalization) | Controlled reduction and trapping of an intermediate organosodium species. | chemrxiv.org |

Emerging Research Frontiers and Future Perspectives on 2,4 Dichlorothiophene

Innovations in Green Synthetic Methodologies

The chemical industry's shift towards environmental sustainability has put a spotlight on developing green synthetic pathways for foundational chemicals like 2,4-dichlorothiophene. ijcrt.org Green chemistry principles—such as maximizing atom economy, utilizing renewable feedstocks, employing safer solvents, and reducing energy consumption—are guiding the next generation of synthetic methods. ijcrt.orgpaperpublications.org

While traditional synthesis of chlorinated thiophenes can involve hazardous reagents and generate significant waste, research into greener alternatives is an active frontier. Innovations focus on several key areas:

Catalytic Routes: Moving away from stoichiometric chlorinating agents towards catalytic systems that use milder and more efficient chlorine sources is a primary goal. For instance, methods developed for other aromatic compounds, such as the manganous(II) sulfate-catalyzed oxychlorination of phenol (B47542) using hydrogen chloride and hydrogen peroxide, provide a template for future research on thiophenes. researchgate.net

One-Pot and Telescopic Syntheses: Combining multiple reaction steps into a single pot without isolating intermediates—a "telescopic" approach—significantly reduces solvent use, purification waste, and energy. A one-pot method for synthesizing 2,5-disubstituted thiophenes from terminal alkynes, which uses a greener version of the Glaser coupling followed by heterocyclization, exemplifies a strategy that could be adapted for dichlorinated analogues. schenautomacao.com.br This method reports high yields of 70-95% for various thiophene (B33073) derivatives. schenautomacao.com.br

Alternative Energy Sources: The use of microwave or ultrasonic irradiation can often accelerate reaction rates, improve yields, and reduce side reactions, thereby minimizing energy consumption and waste. paperpublications.org Exploring these energy sources for the chlorination of thiophene is a promising research avenue.

Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents is a core tenet of green chemistry. ijcrt.orgpaperpublications.org Research into the synthesis of thiophene derivatives in such media is ongoing and directly applicable to this compound. For example, a novel protocol for synthesizing thiopheno-4-thiazolidinylindoles from a derivative of 2,5-dichlorothiophene (B70043) highlights an eco-friendly and non-hazardous reaction pathway with high yields. chemicalpapers.com

Future research will likely focus on combining these approaches to create a truly sustainable synthetic route to this compound and its derivatives, reducing the environmental footprint of this important building block.

Exploration of Novel Catalytic Transformations

The two chlorine atoms on the this compound ring are reactive handles that can be selectively functionalized through various catalytic cross-coupling reactions. This allows for the construction of complex molecular architectures, making it a valuable scaffold in organic synthesis. Research in this area is focused on developing new catalytic systems to enhance reaction efficiency, selectivity, and substrate scope.

A prominent area of investigation is the Palladium-Catalyzed Suzuki Cross-Coupling Reaction . This reaction is a powerful tool for forming carbon-carbon bonds. A 2018 study demonstrated the synthesis of a series of novel 3,4-biaryl-2,5-dichlorothiophene derivatives. mdpi.com This work utilized 3,4-dibromo-2,5-dichlorothiophene (B1310887) as the starting material, coupling it with various arylboronic acids. The reactions were catalyzed by Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a base, achieving moderate to good yields. mdpi.com This highlights how the bromine atoms can be selectively targeted in the presence of chlorine atoms, allowing for stepwise functionalization.

Below is a table summarizing the synthesis of various 3,4-biaryl-2,5-dichlorothiophene derivatives via the Suzuki cross-coupling reaction. mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

| 2a | Phenylboronic acid | 2,5-Dichloro-3,4-diphenylthiophene | 75 |

| 2b | 4-Methoxyphenylboronic acid | 2,5-Dichloro-3,4-bis(4-methoxyphenyl)thiophene | 85 |

| 2c | 4-(Trifluoromethyl)phenylboronic acid | 2,5-Dichloro-3,4-bis(4-(trifluoromethyl)phenyl)thiophene | 65 |

| 2d | 3-Chloro-4-fluorophenylboronic acid | 2,5-Dichloro-3,4-bis(3-chloro-4-fluorophenyl)thiophene | 70 |

| 2e | 4-Formylphenylboronic acid | 4,4'-(2,5-Dichlorothiophene-3,4-diyl)dibenzaldehyde | 60 |

| 2f | Naphthalene-1-boronic acid | 2,5-Dichloro-3,4-di(naphthalen-1-yl)thiophene | 78 |

Beyond Suzuki reactions, other novel catalytic transformations are emerging. For instance, photochemical reactions offer a green and efficient way to construct complex heterocyclic systems. A recent study investigated the photoinduced 6π-electrocyclization of molecules containing a 2,5-dichlorothiophene fragment. researchgate.net This light-induced reaction leads to the formation of polyheterocyclic products and is accompanied by the elimination of a hydrogen chloride molecule, demonstrating a novel synthetic application for dichlorothiophene derivatives as potential photoacid generators. researchgate.net

Future work in this domain will likely explore:

Asymmetric Catalysis: Developing chiral catalysts to introduce stereocenters during the functionalization of this compound.

C-H Activation: Directly functionalizing the C-H bond on the thiophene ring, bypassing the need for pre-halogenated starting materials.

Nickel-Catalyzed Couplings: Utilizing less expensive and more earth-abundant nickel catalysts as alternatives to palladium for cross-coupling reactions. nih.gov

Data-Driven and Machine Learning Approaches in Computational Design

The integration of artificial intelligence (AI), particularly machine learning (ML), is revolutionizing the design of new molecules and materials. mdpi.com These computational tools can predict molecular properties, screen vast virtual libraries, and propose novel structures with desired functionalities, significantly accelerating the research and development cycle. asiaresearchnews.comacm.org For this compound, these approaches offer a pathway to rapidly explore the chemical space of its derivatives for various applications.

Data-driven methods can be applied to design derivatives of this compound for specific biological targets or material properties. A pertinent example is a study on 2-amino-thiophene derivatives, where quantitative structure-activity relationship (QSAR) models and machine learning were used to screen for potential anti-leishmanial agents. nih.gov Researchers built predictive models from a large dataset of compounds, which allowed them to select promising candidates for synthesis and in-vitro testing. nih.gov This approach proved highly effective, saving considerable time and resources. nih.gov

The table below summarizes the performance of the machine learning models used in the study of 2-amino-thiophene derivatives, demonstrating the predictive power of these computational tools. nih.gov

| Machine Learning Method | Target Organism Form | Correct Classification Rate |

| Naive Bayesian | Promastigotes | 0.89 |

| Naive Bayesian | Amastigotes | 0.53 |

| Random Forest | Promastigotes | 0.91 |

| Random Forest | Amastigotes | 0.70 |

| Support Vector Machine | Promastigotes | 0.90 |

| Support Vector Machine | Amastigotes | 0.65 |

The future application of these data-driven approaches to this compound could involve:

Generative Models: Using deep learning architectures like autoencoders and generative adversarial networks (GANs) to design entirely new this compound derivatives with optimized properties for electronics, pharmaceuticals, or other fields. springernature.com

Reaction Prediction: Employing ML algorithms to predict the outcomes and optimal conditions for the catalytic transformations of this compound, streamlining synthetic efforts. asiaresearchnews.com

Property Prediction: Developing robust QSAR and quantitative structure-property relationship (QSPR) models to accurately predict the electronic, optical, and biological properties of its derivatives, guiding experimental work towards the most promising candidates.

Integration into Supramolecular and Self-Assembled Systems

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.org Thiophene-based molecules are excellent building blocks for such systems due to their rigid, planar structure and rich electronic properties. thieme-connect.com The self-assembly of these molecules can lead to highly ordered materials like nanofibers, vesicles, and two-dimensional crystals, which have applications in organic electronics and nanotechnology. nih.govacs.org

While research has yet to extensively focus on this compound specifically for this purpose, its structural features make it a highly promising candidate for supramolecular design. The chlorine atoms introduce several key characteristics:

Polarity and Dipole Moment: The electronegative chlorine atoms create a significant dipole moment, which can direct intermolecular organization.

Halogen Bonding: The chlorine atoms can act as halogen bond donors, forming specific and directional interactions with electron-donating atoms (like oxygen or nitrogen) on adjacent molecules. This provides a powerful and tunable tool for controlling self-assembly.

Modulation of π-π Stacking: The electronic perturbation caused by the chlorine atoms can modify the π-π stacking interactions between thiophene rings, influencing the electronic properties of the resulting assembly. thieme-connect.com

Studies on related thiophene derivatives have demonstrated a wide range of self-assembled structures.

| Thiophene Derivative Type | Self-Assembled Morphology | Driving Interactions | Reference |

| Oligo(3-alkylthiophenes) with COOH group | 2-D Crystals / Dimers | Hydrogen Bonding, π-π Stacking | beilstein-journals.org |

| Thiophene-based α-cyanostyrene | Nanoparticles, Nanofibers | Solvent Polarity, π-π Stacking | nih.govnih.gov |

| All-conjugated Amphiphilic Diblock Copolymers | Vesicles, Micelles, Lamellar Structures | Hydrophobic Interactions, π-π Stacking | acs.org |

| Donor-Acceptor-Donor Thiophene Derivative | Spiked-Spheres, Fibrils | Solvent Properties (Vapor Pressure, Dielectric Constant) | rsc.org |

The future of this compound in this field lies in its strategic use as a "programmable" building block. By combining it with other functional units (e.g., hydrogen-bonding groups, long alkyl chains), chemists can design novel molecules that self-assemble into materials with tailored electronic and optical properties, paving the way for next-generation sensors, solar cells, and light-emitting diodes.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichlorothiophene and its derivatives?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, it serves as a starting material for HIV-1 NNRTI derivatives: successive substitutions with hydroxylated benzonitriles or aminocyclohexyl carbamates yield intermediates, followed by deprotection and functionalization with acyl/sulfonyl chlorides. Characterization via NMR, NMR, and HRMS ensures structural fidelity .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are standard for molecular confirmation. Single-crystal X-ray diffraction (e.g., monoclinic C2/c symmetry with lattice parameters ) resolves stereochemistry and hydrogen-bonding interactions, while rotational constants from microwave spectroscopy validate isotopologue geometries .

Advanced Research Questions

Q. How can experimental design methodologies optimize reaction conditions for functionalizing this compound?

- Methodological Answer : Multivariable approaches (e.g., response surface methodology) assess parameters like temperature, catalyst concentration, and reaction time. For example, Fenton’s reagent oxidation of chlorophenols shows ferrous ion concentration positively impacts degradation, while peroxide and temperature require optimization to balance efficacy and side reactions. Statistical models (e.g., ANOVA) identify significant variables and interactions .

Q. How can researchers resolve contradictions in spectroscopic data for chlorothiophene derivatives?

- Methodological Answer : Contradictions in hyperfine splitting or nuclear quadrupole coupling tensors (e.g., -values for ) arise from isotopic variations or computational approximations. Cross-validation with MP2/aug-cc-pVTZ calculations and experimental , , or geometries reconciles discrepancies. Iterative refinement of rotational constants and isotopic substitutions enhances accuracy .

Q. What computational methods predict the electronic structure and reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) or Møller-Plesset perturbation theory (MP2) models electron distribution and frontier molecular orbitals. For example, MP2/aug-cc-pVTZ predicts equilibrium geometries () and sulfur-carbon bond angles, which correlate with experimental structures. Solvent effects (e.g., COSMO-RS) and transition-state analysis further elucidate reaction pathways .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。